molecular formula C21H23ClN2O2 B4072551 Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)-

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)-

Cat. No.: B4072551
M. Wt: 370.9 g/mol
InChI Key: FPEKLFYYOJQLPW-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)- typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-chloroaniline, and 2-methylpiperidine. The synthesis may proceed through the following steps:

    Formation of Benzoyl Chloride Derivative: Benzoyl chloride reacts with 4-chloroaniline in the presence of a base such as pyridine to form N-(2-benzoyl-4-chlorophenyl)amine.

    Acetylation: The intermediate product is then acetylated using acetic anhydride to form the acetamide derivative.

    Piperidine Substitution: Finally, the acetamide derivative undergoes a substitution reaction with 2-methylpiperidine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-benzoylphenyl)-: Lacks the chlorophenyl and methylpiperidinyl groups.

    Acetamide, N-(4-chlorophenyl)-2-(2-methylpiperidin-1-yl)-: Lacks the benzoyl group.

    Acetamide, N-(2-benzoyl-4-chlorophenyl)-: Lacks the methylpiperidinyl group.

Uniqueness

The presence of the benzoyl, chlorophenyl, and methylpiperidinyl groups in Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)- makes it unique compared to similar compounds

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-15-7-5-6-12-24(15)14-20(25)23-19-11-10-17(22)13-18(19)21(26)16-8-3-2-4-9-16/h2-4,8-11,13,15H,5-7,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKLFYYOJQLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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